![molecular formula C17H13Cl3N2O4 B11984652 3-Phenyl-N-(2,2,2-trichloro-1-(4-nitrophenoxy)ethyl)acrylamide](/img/structure/B11984652.png)
3-Phenyl-N-(2,2,2-trichloro-1-(4-nitrophenoxy)ethyl)acrylamide
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Overview
Description
3-Phenyl-N-(2,2,2-trichloro-1-(4-nitrophenoxy)ethyl)acrylamide is a complex organic compound with the molecular formula C17H13Cl3N2O4 It is known for its unique structure, which includes a phenyl group, a trichloroethyl group, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-(2,2,2-trichloro-1-(4-nitrophenoxy)ethyl)acrylamide typically involves multiple steps. One common method includes the reaction of 3-phenylacrylamide with 2,2,2-trichloro-1-(4-nitrophenoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-N-(2,2,2-trichloro-1-(4-nitrophenoxy)ethyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcoholic solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Phenyl-N-(2,2,2-trichloro-1-(4-nitrophenoxy)ethyl)acrylamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-N-(2,2,2-trichloro-1-(4-nitrophenoxy)ethyl)acrylamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity. The trichloroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-N-(2,2,2-trichloro-1-(3-nitrophenoxy)ethyl)acrylamide
- 3-Phenyl-N-(2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl)acrylamide
- 3-Phenyl-N-(2,2,2-trichloro-1-(2-chlorophenoxy)ethyl)acrylamide
Uniqueness
3-Phenyl-N-(2,2,2-trichloro-1-(4-nitrophenoxy)ethyl)acrylamide is unique due to the presence of the 4-nitrophenoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C17H13Cl3N2O4 |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]prop-2-enamide |
InChI |
InChI=1S/C17H13Cl3N2O4/c18-17(19,20)16(26-14-9-7-13(8-10-14)22(24)25)21-15(23)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,21,23)/b11-6+ |
InChI Key |
QLTSWPBDCQQXQQ-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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